Axitinib Iodo Tetrahydropyran, scientifically known as (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is a compound characterized by its complex molecular structure. It serves as an important intermediate in the synthesis of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), primarily used in cancer therapy, particularly for renal cell carcinoma. The molecular formula of Axitinib Iodo Tetrahydropyran is C_{22}H_{24}N_{4}O_{2}S, with a molecular weight of 431.27 g/mol. This compound is classified under organic compounds, specifically indazole derivatives, and is recognized for its biological activity against cancer cells .
The synthesis of Axitinib Iodo Tetrahydropyran typically involves several key reactions:
The synthesis process is optimized to enhance yield and reduce costs by minimizing the use of expensive catalysts such as palladium. The reaction conditions are carefully controlled to ensure high purity and efficiency in producing Axitinib Iodo Tetrahydropyran .
Axitinib Iodo Tetrahydropyran features a unique structural configuration that includes:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C_{22}H_{24}N_{4}O_{2}S |
Molecular Weight | 431.27 g/mol |
IUPAC Name | (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
This complex structure allows for various modifications that can enhance its biological activity and specificity in targeting cancer cells .
Axitinib Iodo Tetrahydropyran undergoes several significant chemical reactions:
The reactions are typically conducted under controlled conditions to ensure selectivity and yield. Common reagents include bases and solvents that facilitate the desired transformations without excessive side reactions.
The mechanism of action for Axitinib Iodo Tetrahydropyran primarily revolves around its role as an intermediate in synthesizing Axitinib. Axitinib functions as a selective inhibitor of VEGFR tyrosine kinases, which are critical in regulating angiogenesis—the formation of new blood vessels that tumors exploit for growth.
Through inhibition of VEGFR, Axitinib disrupts signaling pathways that promote tumor proliferation and survival. This mechanism has been validated in various preclinical studies demonstrating significant anti-proliferative activity against human colorectal cancer cells .
Axitinib Iodo Tetrahydropyran is characterized by:
Key chemical properties include:
These properties are essential for understanding how Axitinib Iodo Tetrahydropyran behaves in biological systems and its potential applications .
Axitinib Iodo Tetrahydropyran has several significant applications:
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4